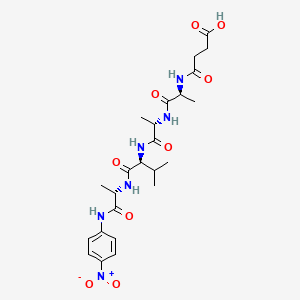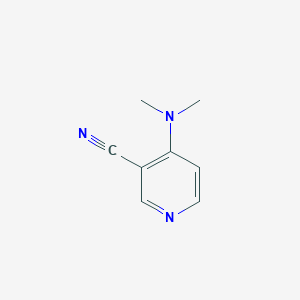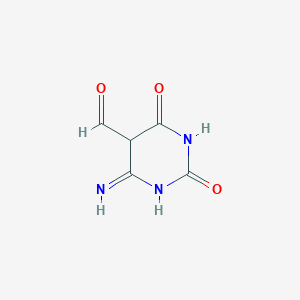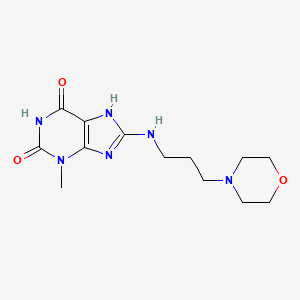
Suc-Ala-Ala-Val-Ala-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-Ala-Ala-Val-Ala-pNA, also known as N-Succinyl-Alanine-Alanine-Valine-Alanine-para-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of elastase and other proteases. This compound is particularly valuable in research due to its ability to release para-nitroaniline upon enzymatic cleavage, which can be quantified colorimetrically.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Val-Ala-pNA typically involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the para-nitroanilide group. The process generally includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Deprotection: The protecting groups are removed to yield the free peptide.
Attachment of para-Nitroanilide: The para-nitroanilide group is attached to the peptide using standard peptide coupling techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Quality Control: The final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure purity and correct structure.
化学反応の分析
Types of Reactions
Suc-Ala-Ala-Val-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases para-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Proteases: Enzymes such as elastase, trypsin, and chymotrypsin are commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer at pH 7.5.
Temperature: The reactions are usually performed at physiological temperatures (37°C).
Major Products
The primary product of the hydrolysis reaction is para-nitroaniline, which is released from the peptide substrate and can be quantified by measuring absorbance at 405 nm.
科学的研究の応用
Suc-Ala-Ala-Val-Ala-pNA is widely used in various scientific research fields:
Chemistry
Enzyme Kinetics: It is used to study the kinetics of protease enzymes by measuring the rate of hydrolysis.
Inhibitor Screening: Researchers use this compound to screen for potential protease inhibitors by observing changes in hydrolysis rates.
Biology
Protease Activity Assays: It is employed in assays to measure the activity of proteases in biological samples, such as blood or tissue extracts.
Cell Signaling Studies: The compound helps in understanding the role of proteases in cell signaling pathways.
Medicine
Disease Biomarkers: this compound is used to detect elevated protease levels in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Drug Development: It aids in the development of drugs targeting proteases involved in various diseases.
Industry
Quality Control: The compound is used in industrial settings to monitor the activity of proteases in enzyme preparations and formulations.
作用機序
The mechanism of action of Suc-Ala-Ala-Val-Ala-pNA involves its hydrolysis by proteases. The peptide bond between the valine and alanine residues is cleaved, releasing para-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of para-nitroaniline produced.
Molecular Targets and Pathways
Proteases: The primary molecular targets are protease enzymes, including elastase, trypsin, and chymotrypsin.
Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as inflammatory responses where proteases play a critical role.
類似化合物との比較
Similar Compounds
Suc-Ala-Ala-Ala-pNA: A similar compound with three alanine residues instead of valine, used for similar applications.
Suc-Ala-Ala-Pro-Phe-pNA: Another related compound with a different peptide sequence, used to study different proteases.
N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA: A variant with a methoxysuccinyl group, offering different solubility and reactivity properties.
Uniqueness
Suc-Ala-Ala-Val-Ala-pNA is unique due to its specific peptide sequence, which provides selectivity for certain proteases. The presence of valine in the sequence can influence the substrate’s binding affinity and hydrolysis rate, making it suitable for specific assays and applications.
特性
分子式 |
C24H34N6O9 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)/t13-,14-,15-,20-/m0/s1 |
InChIキー |
IYHHIHIBYVIDMJ-KZDUYQQSSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)



![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)


